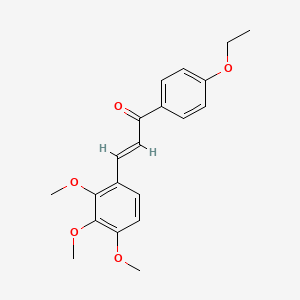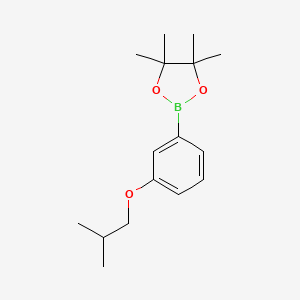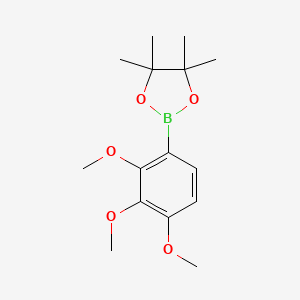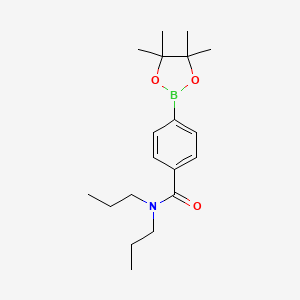
1,2,2,3-Tetrabromopropane
Descripción general
Descripción
1,2,2,3-Tetrabromopropane (TBP) is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, volatile, and flammable liquid with a melting point of −50 °C and a boiling point of 79 °C. TBP has been used in a variety of research applications due to its distinct chemical and physical properties, including its high solubility in organic solvents, low volatility, and low toxicity.
Aplicaciones Científicas De Investigación
Catalytic Reductions
1,2,2,3-Tetrabromopropane and similar compounds have been utilized in catalytic reduction processes. For example, the catalytic reduction of α, ω-dihaloalkanes with nickel(I) salen has been explored. This process involves the transformation of such compounds into various products like cyclopropane and propylene, indicating a potential application in chemical synthesis and industrial processes (Dahm & Peters, 1996).
Crystal Structure Analysis
Studies have been conducted on compounds structurally similar to 1,2,2,3-Tetrabromopropane, such as 1,1,1,2-Tetrachloro-2-methylpropane, to understand their crystal structures. These studies reveal insights into the molecular arrangement and transitions at various temperatures, which can be crucial for material science and engineering applications (Koide et al., 1956).
Synthesis of Derivatives
The synthesis of tetrahydropyran derivatives using 1,5-dibromopentane derivatives, which are related to 1,2,2,3-Tetrabromopropane, has been reported. These derivatives are obtained through reactions involving silver nitrate, indicating the use of such compounds in organic chemistry for the synthesis of complex molecules (Mitani et al., 1987).
Molecularly Imprinted Polymer Fabrication
1,2,2,3-Tetrabromopropane-related compounds have been used in the development of molecularly imprinted polymers. This application is significant in the field of materials science, particularly for creating materials with specific binding sites for molecules of interest (Conrad et al., 2003).
Silicon-Silicon Triple Bond Formation
Research on compounds like 2,2,3,3-tetrabromo-1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasilane, which are structurally related to 1,2,2,3-Tetrabromopropane, has led to the discovery of stable compounds with silicon-silicon triple bonds. This finding is significant in the field of inorganic chemistry and materials science, offering insights into bond formation and stability (Sekiguchi et al., 2004).
Propiedades
IUPAC Name |
1,2,2,3-tetrabromopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br4/c4-1-3(6,7)2-5/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLFZAHVOKOBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202624 | |
| Record name | 1,2,2,3-Tetrabromopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,3-Tetrabromopropane | |
CAS RN |
54268-02-9 | |
| Record name | 1,2,2,3-Tetrabromopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054268029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,2,3-Tetrabromopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)


![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)